DNA Cross‑Linking Mechanism Versus Topoisomerase II Inhibition: Direct Enzymatic Assay Comparison
In the J Med Chem 2006 study, the acridine‑linked mustards bearing O‑propyl and other spacers were tested for their ability to inhibit topoisomerase II versus forming DNA interstrand cross‑links. While classical acridine drugs such as amsacrine and 9‑aminoacridine act as topoisomerase II poisons, the C4‑mustard series—including CAS 130031-46-8—showed no significant topoisomerase II inhibition in decatenation assays at concentrations up to 100 µM, confirming a pure DNA cross‑linking mechanism [1]. In parallel alkaline elution assays, these compounds produced concentration‑dependent DNA interstrand cross‑links comparable to the clinical cross‑linker mitomycin C [1].
| Evidence Dimension | Mechanism of action: DNA cross-linking vs. topoisomerase II inhibition |
|---|---|
| Target Compound Data | No topoisomerase II inhibition at ≤100 µM; concentration-dependent DNA interstrand cross-links detected by alkaline elution |
| Comparator Or Baseline | Amsacrine (topoisomerase II poison) and 9-aminoacridine (intercalator without cross-linking); mitomycin C (clinical DNA cross-linker) |
| Quantified Difference | Qualitatively distinct mechanism: pure cross-linker versus topoisomerase II poison; cross-linking potency comparable to mitomycin C |
| Conditions | Topoisomerase II decatenation assay (kDNA) and alkaline elution assay in CCRF-CEM leukemia cells |
Why This Matters
For researchers seeking a pure DNA cross‑linking probe without confounding topoisomerase II inhibition, CAS 130031-46-8 provides mechanistic selectivity that is absent in clinically used acridines such as amsacrine.
- [1] Su TL, Lin YW, Chou TC, Zhang X, Bacherikov VA, Chen CH, Liu LF, Tsai TJ. Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity. J Med Chem. 2006 Jun 15;49(12):3710-8. doi: 10.1021/jm060197r. PMID: 16759114. View Source
